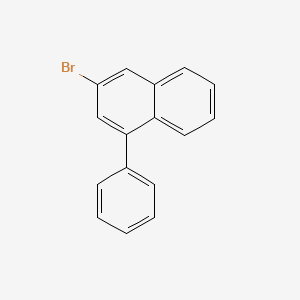

3-Bromo-1-phenylnaphthalene

Description

Significance of Naphthalene (B1677914) and Phenylnaphthalene Scaffolds in Chemical Research

The naphthalene ring system, with its ten delocalized pi-electrons, is a fundamental aromatic hydrocarbon that has captivated chemists for over a century. Its planar structure and extended conjugation lead to distinct photophysical properties, making it a common component in dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). The addition of a phenyl group to the naphthalene core, creating a phenylnaphthalene scaffold, introduces further complexity and versatility. This substitution can influence the electronic properties of the naphthalene ring, alter the molecule's three-dimensional shape, and provide additional sites for chemical modification. acs.orgnih.gov Phenylnaphthalenes have been investigated for their potential applications in medicinal chemistry, where the scaffold can serve as a simplified analog of more complex natural products, and in materials science, where they can be used to create liquid crystals and other advanced materials. nih.govtandfonline.com

Role of Halogenation in Modulating Reactivity and Synthesis of Aromatic Systems

Halogenation, the introduction of a halogen atom such as bromine or chlorine into an organic molecule, is a cornerstone of synthetic organic chemistry. purechemistry.org In the context of aromatic systems like naphthalene and phenylnaphthalene, halogenation serves several crucial functions. Firstly, it can alter the electronic nature of the aromatic ring, influencing its reactivity in subsequent chemical transformations. numberanalytics.comlibretexts.org Secondly, the halogen atom itself can act as a versatile functional group, participating in a wide array of cross-coupling reactions. smolecule.com These reactions, such as the Suzuki and Heck couplings, allow for the formation of new carbon-carbon bonds, enabling the construction of more elaborate molecular structures from simpler halogenated precursors. smolecule.com The reactivity of the halogen is dependent on its identity, with the trend following F > Cl > Br > I. numberanalytics.com Bromine, in particular, offers a good balance of reactivity and stability, making bromoarenes like 3-Bromo-1-phenylnaphthalene highly valuable intermediates in organic synthesis. thieme-connect.de

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. The presence of the bromine atom at the 3-position of the naphthalene ring, coupled with the phenyl group at the 1-position, creates a specific regioisomer with distinct reactivity. This allows for targeted chemical modifications, enabling the synthesis of a variety of substituted 1-phenylnaphthalene (B165152) derivatives. For instance, the bromine atom can be readily replaced by other functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. smolecule.com These transformations open up avenues for the creation of novel compounds with tailored electronic and photophysical properties, which could find applications in the development of new organic electronic materials or as ligands for catalysis. While specific applications are still under exploration, the synthetic versatility of this compound positions it as a key building block for future innovations in organic chemistry.

Chemical and Physical Properties of this compound

The compound this compound possesses a unique set of chemical and physical properties that are a direct consequence of its molecular structure. The combination of the bulky phenyl group and the electron-withdrawing bromine atom on the naphthalene core influences its reactivity, solubility, and physical state.

| Property | Value |

| Molecular Formula | C₁₆H₁₁Br |

| Molecular Weight | 283.163 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 372.7 ± 11.0 °C at 760 mmHg |

| Flash Point | 176.9 ± 13.7 °C |

| LogP | 5.88 |

| Index of Refraction | 1.668 |

Note: These values are predicted or calculated from various chemical databases and may not have been experimentally determined. chemsrc.com

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the strategic construction of the phenylnaphthalene scaffold followed by a regioselective bromination step, or the coupling of pre-functionalized precursors.

One common approach involves the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. In this method, a bromonaphthalene derivative can be coupled with a phenylboronic acid in the presence of a palladium catalyst. researchgate.net For the synthesis of this compound, this could involve the coupling of 1,3-dibromonaphthalene (B1599896) with phenylboronic acid, where the reaction is controlled to favor the substitution of only one bromine atom.

Another synthetic strategy could involve a Grignard reaction. This might entail the reaction of a bromonaphthalene Grignard reagent with a phenyl-containing electrophile, or conversely, the reaction of a phenylmagnesium bromide with a brominated naphthalene derivative. wipo.intorgsyn.org For instance, a method for synthesizing this compound involves preparing a bromobenzene (B47551) Grignard reagent which is then reacted with a suitable naphthalene precursor. wipo.int

The direct bromination of 1-phenylnaphthalene is another potential route. smolecule.com However, controlling the regioselectivity to obtain the desired 3-bromo isomer can be challenging due to the directing effects of the phenyl group and the inherent reactivity of the naphthalene ring system. The reaction conditions, including the choice of brominating agent and solvent, would need to be carefully optimized to favor the formation of this compound over other isomers. thieme-connect.de

Chemical Reactions and Applications of this compound

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond. This bond serves as a versatile handle for introducing a wide range of functional groups, making the compound a valuable building block in organic synthesis.

The bromine atom in this compound can readily participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. For example, it can undergo Suzuki coupling with various boronic acids to introduce new aryl or alkyl groups at the 3-position of the naphthalene ring. nih.gov Similarly, Heck and Sonogashira couplings can be employed to form new carbon-carbon double and triple bonds, respectively. These reactions significantly expand the structural diversity of molecules that can be synthesized from this starting material. smolecule.com

Furthermore, the bromine atom can be displaced by a variety of nucleophiles through nucleophilic aromatic substitution reactions, although this may require harsh reaction conditions or the use of a catalyst. This allows for the introduction of heteroatoms such as oxygen, nitrogen, and sulfur, leading to the formation of ethers, amines, and thioethers, respectively. smolecule.com

The applications of this compound are primarily as an intermediate in the synthesis of more complex molecules. The unique substitution pattern of the phenylnaphthalene scaffold, combined with the versatility of the bromine atom, makes it an attractive starting material for the preparation of novel organic materials with potential applications in electronics and photonics. For instance, the extended π-conjugated systems that can be constructed from this building block may exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. lookchem.com It has also been explored as a scaffold in the design of ligands for various biological targets. nih.govtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUKHFZCGGUUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1 Phenylnaphthalene and Its Functionalized Derivatives

Direct Synthesis Strategies for the 3-Bromo-1-phenylnaphthalene Core

Direct synthesis strategies aim to construct the target molecule by either forming the phenyl-naphthalene bond or by building the naphthalene (B1677914) ring with the desired substitution pattern in place. These approaches are often favored for their efficiency and control over regioselectivity.

Carbon-Carbon Bond Formation via Cross-Coupling Approaches

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. For the synthesis of this compound, the key disconnection involves the bond between the phenyl group and the C1 position of the naphthalene ring. This can be achieved by coupling an appropriate naphthalene precursor with a phenyl-containing reagent. A common starting material for these approaches is 1,3-dibromonaphthalene (B1599896), which allows for selective functionalization at one of the bromine-substituted positions.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely employed for the synthesis of biaryl compounds. nih.govarkat-usa.org The synthesis of this compound can be accomplished through the selective mono-arylation of 1,3-dibromonaphthalene with phenylboronic acid. This reaction leverages the differential reactivity of the bromine atoms on the naphthalene ring, although careful control of reaction conditions is necessary to favor the desired monosubstituted product over the diarylated byproduct.

The catalytic cycle for the Suzuki reaction involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yield and selectivity. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Entry | Reactants | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1,3-Dibromonaphthalene, Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/Ethanol | 80 | ~70-85 |

| 2 | 1,3-Dibromonaphthalene, Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | ~80-90 |

Note: Data is compiled from general procedures for Suzuki-Miyaura couplings and represents typical, expected outcomes.

Copper-catalyzed C-C bond formations, often referred to as Ullmann-type reactions, represent an alternative to palladium-based methods. nih.govzjut.edu.cn While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. The coupling of 1,3-dibromonaphthalene with a phenylating reagent can be mediated by a copper catalyst, often in the presence of a ligand. These reactions can be particularly useful when palladium-based catalysts are sensitive to other functional groups in the molecule. The mechanism is thought to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by transmetalation and reductive elimination. zjut.edu.cn While less common than palladium for this specific transformation, it remains a viable synthetic tool. rsc.org

Nickel-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, provide a powerful method for C-C bond formation utilizing organomagnesium reagents (Grignard reagents). arkat-usa.org For the synthesis of this compound, this approach involves the reaction of 1,3-dibromonaphthalene with phenylmagnesium bromide. Nickel catalysts, often complexed with phosphine (B1218219) ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane), are effective for this transformation. researchgate.netmdpi.com This method is advantageous due to the high reactivity and ready availability of Grignard reagents. Careful control of stoichiometry is required to achieve selective mono-phenylation. The reaction typically proceeds at room temperature and can provide good to excellent yields of the coupled product. mdpi.comnih.gov

Table 2: Typical Conditions for Nickel-Catalyzed Kumada Coupling

| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp | Yield (%) |

| 1 | 1,3-Dibromonaphthalene | Phenylmagnesium bromide | NiCl₂(dppp) (2-5) | THF or Et₂O | RT to Reflux | ~75-90 |

| 2 | 1,3-Dibromonaphthalene | Phenylmagnesium bromide | Ni(acac)₂ (5) | THF | RT | ~70-85 |

Note: Data is based on established protocols for Kumada cross-coupling reactions. arkat-usa.orgnih.govrhhz.net

Annulation and Cyclization Reactions Leading to Naphthalene Ring Systems

An alternative to functionalizing a pre-formed naphthalene ring is to construct the bicyclic aromatic system from acyclic or monocyclic precursors. This approach allows for the strategic placement of substituents during the ring-forming process, often providing excellent regiocontrol.

Benzannulation reactions build a benzene (B151609) ring onto an existing ring to form the naphthalene core. A particularly effective method for generating α-arylnaphthalenes is the regiocontrolled benzannulation of aryl(gem-dihalocyclopropyl)methanols. rsc.orgnih.gov This multi-step strategy offers a high degree of control over the final substitution pattern. acs.orgnih.gov

The synthesis begins with the acylation of a gem-dihalocyclopropane derivative with a Grignard reagent to form a cyclopropyl (B3062369) ketone. For the synthesis of a 1-phenyl-3-halonaphthalene core, this would involve reacting a suitable cyclopropanecarbonyl chloride with phenylmagnesium bromide. The resulting ketone then undergoes a stereocontrolled addition of a second aryl organometallic reagent. Finally, treatment of the resulting diaryl(gem-dihalocyclopropyl)methanol with a Lewis acid, such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄), induces a cyclopropane (B1198618) ring cleavage and subsequent cyclization to furnish the highly substituted halonaphthalene. nih.govacs.org The regioselectivity of this annulation is dictated by the choice of Lewis acid and the electronic properties of the aryl groups. nih.gov This powerful method allows for the synthesis of complex, unsymmetrically substituted naphthalenes. nih.gov

Table 3: Multi-Step Benzannulation Synthesis of a 1-Phenyl-4-chloronaphthalene Core

| Step | Description | Reactants | Reagents/Catalyst | Yield (%) | Reference |

| 1 | Acylation | (1S,3S)-2,2-Dichloro-1,3-dimethylcyclopropane-1-carbonyl chloride | Phenylmagnesium bromide (PhMgBr) | 81 | nih.gov |

| 2 | Aryl Addition | 2,2-Dichlorocyclopropyl phenyl ketone | 3,4-Methylenedioxyphenyl lithium | 92 | nih.gov |

| 3 | Benzannulation | Diaryl(2,2-dichlorocyclopropyl)methanol | SnCl₄ | 72 | acs.orgnih.gov |

Note: This table outlines the synthesis of a 1-phenyl-4-chloronaphthalene derivative, which serves as a structural analog and demonstrates the viability of the benzannulation methodology for the target scaffold.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful method for constructing the naphthalene core, offering pathways to substituted derivatives that may be difficult to access through direct functionalization of the parent aromatic system. science.gov These reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, build the fused ring system from acyclic or monocyclic precursors. organic-chemistry.org

In a typical approach, a substituted butadiene (the diene) can react with a dienophile, such as an alkyne or a substituted alkene, to form a six-membered ring. Subsequent aromatization leads to the naphthalene scaffold. For the synthesis of a 1,3-disubstituted naphthalene like this compound, the precursors must contain the phenyl and bromo functionalities (or their precursors) at the correct positions.

For instance, the reaction of a 1-phenyl-substituted diene with a bromine-containing dienophile could theoretically yield the target scaffold after aromatization. The versatility of 1,3-dipolar cycloadditions, which form five-membered rings, can also be harnessed. wikipedia.org While less direct, these reactions can generate intermediates that are subsequently elaborated into the desired naphthalene structure. frontiersin.orgresearchgate.net The choice of reactants and reaction conditions is crucial for controlling the regioselectivity of the cycloaddition, ensuring the formation of the desired 1,3-substitution pattern.

Table 1: Examples of Cycloaddition Strategies for Naphthalene Synthesis

| Diene / Dipole | Dienophile / Dipolarophile | Reaction Type | Resulting Core Structure |

|---|---|---|---|

| 1-Phenyl-1,3-butadiene | Bromoacetylene | Diels-Alder [4+2] | 1-Phenyl-4-bromonaphthalene (after oxidation) |

| Phenyl-substituted Azomethine Ylide | Alkyne | 1,3-Dipolar Cycloaddition | Functionalized Pyrrole (intermediate) |

Note: This table illustrates general cycloaddition principles that can be adapted for the synthesis of complex aromatic systems.

Halogenation of Phenylnaphthalene Scaffolds at the C3 Position

The direct bromination of 1-phenylnaphthalene (B165152) is governed by the principles of electrophilic aromatic substitution on naphthalene systems. youtube.com The naphthalene core is highly activated towards electrophiles, with substitution generally favoring the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). uomustansiriyah.edu.iqpearson.com This preference is due to the greater stability of the carbocation intermediate (arenium ion) formed during α-attack, which can be stabilized by resonance involving the adjacent intact benzene ring without disrupting its aromaticity. youtube.comlibretexts.org

The phenyl group at the C1 position further influences regioselectivity. It can exert steric hindrance at the adjacent C2 and C8 positions. Electrophilic attack on 1-substituted naphthalenes typically occurs at the C4 position. However, achieving substitution at the C3 position is a significant synthetic challenge that requires overcoming these electronic and steric preferences.

Specific conditions or alternative strategies are necessary to achieve C3 bromination:

Multi-step Synthesis: A common approach involves introducing a directing group that forces the bromine to the desired position. This group is then removed or modified in a subsequent step.

Thermodynamic Control: In some electrophilic substitutions on naphthalene, such as sulfonation, the reaction can be controlled by temperature. youtube.com A kinetically controlled reaction at lower temperatures may favor one isomer, while a thermodynamically controlled reaction at higher temperatures favors a different, more stable isomer. While less common for bromination, exploring a wide range of reaction conditions could potentially yield the C3 product.

Metal-Catalyzed Halogenation: Modern cross-coupling and C-H activation methods can provide alternative regiochemical outcomes compared to classical electrophilic substitution. researchgate.net

Selective preparation of bromonaphthalene derivatives often involves carefully controlled reaction conditions, such as low temperatures and specific solvents, to influence the product distribution. researchgate.net For example, the bromination of 1-bromonaphthalene (B1665260) can be directed to yield 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) depending on the conditions. researchgate.net Achieving C3 bromination on a 1-phenylnaphthalene scaffold would likely require a bespoke, multi-step approach rather than a simple one-pot halogenation.

Synthesis of Functionalized this compound Derivatives

Arylation Reactions Leading to Brominated Phenoxynaphthalene Derivatives

The synthesis of brominated phenoxynaphthalene derivatives typically involves the coupling of a di-brominated naphthalene substrate with a phenol. This approach allows one bromine atom to be selectively replaced with a phenoxy group while the other remains, providing a handle for further functionalization. The Ullmann condensation or modern palladium- or copper-catalyzed cross-coupling reactions are standard methods for forming the required C-O ether linkage.

A potential synthetic route could start from a precursor like 1,3-dibromonaphthalene. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve a mono-arylation reaction with a phenol.

Reaction Scheme Example:

1,3-Dibromonaphthalene + Phenol → (in the presence of a catalyst like CuI or a Pd complex and a base) → 1-Bromo-3-phenoxynaphthalene + HBr

The success of this selective reaction depends on the differential reactivity of the bromine atoms at the C1 and C3 positions and the ability to stop the reaction after the first substitution.

Table 2: Conditions for Selective Mono-Arylation of Dihalides

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Outcome |

|---|---|---|---|---|

| CuI / Phenanthroline | Cs₂CO₃ | Toluene/DMF | 80-120 | Mono-etherification |

This table represents typical conditions for selective coupling reactions.

Regioselective Synthetic Pathways

Regioselectivity is a cornerstone of synthesizing complex aromatic compounds. The ability to control the placement of functional groups on the naphthalene scaffold is determined by a combination of directing group effects and the balance between kinetic and thermodynamic reaction control. nih.govmdpi.com

In the synthesis of functionalized this compound derivatives, pre-existing substituents on the naphthalene ring play a critical role in directing the position of subsequent modifications. researchgate.net

In Electrophilic Substitution: Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups activate the ring and typically direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring and direct electrophiles to the meta positions relative to themselves, though on a naphthalene system, the outcome is often substitution on the other ring. The interplay between the directing effects of the phenyl group at C1 and another substituent determines the final position of an incoming group like bromine.

In Metal-Catalyzed Processes: The use of a directing group is a powerful strategy for achieving regioselectivity in C-H functionalization reactions that are often impossible with classical methods. researchgate.netresearchgate.net A functional group on the naphthalene substrate can coordinate to a metal catalyst (e.g., Palladium, Rhodium, Iridium), delivering the catalytic center to a specific, often adjacent, C-H bond. chemrxiv.org This allows for the selective introduction of new functional groups. For example, an amide group at C2 could direct functionalization to the C3 position.

The regiochemical outcome of a reaction can sometimes be dictated by whether it is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest. This product arises from the reaction pathway with the lowest activation energy. In the context of naphthalene substitution, this often corresponds to attack at the α-position (e.g., C4 or C5) due to the more stable arenium ion intermediate. youtube.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the initially formed products to revert to the starting materials and react again. Over time, the product distribution equilibrates to favor the most stable isomer, which is not necessarily the one that forms the fastest. This thermodynamically favored product may be a β-substituted naphthalene, which can be more stable due to reduced steric hindrance.

A classic example is the sulfonation of naphthalene. Reaction with sulfuric acid at ~80°C yields the kinetic product, naphthalene-1-sulfonic acid, while heating to ~160°C allows for equilibration to the more stable thermodynamic product, naphthalene-2-sulfonic acid. youtube.com While less documented for bromination, applying this principle by carefully selecting reaction temperatures and times could provide a pathway to otherwise inaccessible isomers like this compound.

Influence of Electronic and Steric Substituent Effects on Regioselectivity

The regioselectivity in the synthesis of this compound and its functionalized analogs is a critical aspect that dictates the final molecular architecture and, consequently, the material's properties. The precise placement of the bromine atom and other functional groups on the 1-phenylnaphthalene scaffold is governed by a delicate interplay of electronic and steric effects. These factors influence the reactivity of the naphthalene core and the phenyl substituent, directing incoming reagents to specific positions.

Electronic Effects

Electronic effects modulate the electron density distribution across the aromatic rings, thereby influencing the susceptibility of various positions to electrophilic or nucleophilic attack. In the context of synthesizing this compound, a key step often involves the electrophilic bromination of 1-phenylnaphthalene. The phenyl group at the C1 position of naphthalene acts as a mild activating group and directs incoming electrophiles primarily to the ortho and para positions of the naphthalene ring system. nih.govwikipedia.org

The naphthalene system itself is more reactive towards electrophilic substitution than benzene. canterbury.ac.nz The activation energy required to form the intermediate arenium ion is lower for naphthalene because the aromaticity of only one ring is disrupted during the reaction, with the second ring helping to stabilize the intermediate. canterbury.ac.nz

For 1-phenylnaphthalene, the most electronically favored positions for electrophilic attack are C4 (para) and C2 (ortho). The phenyl group can donate electron density into the naphthalene ring system through resonance, increasing the nucleophilicity of these positions. However, the formation of this compound indicates that the substitution does not occur at the most electronically activated C4 position. This suggests that other factors, namely steric hindrance, play a significant role.

When synthesizing functionalized derivatives, the electronic nature of substituents on either the phenyl ring or the naphthalene core can further influence regioselectivity. For instance, in Suzuki-Miyaura cross-coupling reactions to form arylnaphthalenes, electron-donating groups on the arylboronic acid have been shown to increase reaction yields, while electron-withdrawing groups tend to lower them. This is attributed to the effect of these groups on the nucleophilicity of the boronate complex and its reactivity during the transmetalation step. researchgate.net

Steric Effects

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In the 1-phenylnaphthalene system, the phenyl group at the C1 position exerts significant steric hindrance, particularly at the adjacent C2 and C8 (peri) positions. This steric congestion can prevent bulky reagents from approaching these sites, thereby favoring substitution at less hindered positions.

The preference for bromination at the C3 position of 1-phenylnaphthalene, despite the C4 position being electronically more activated, is a clear indication of steric influence. The C2 and C8 positions are sterically shielded by the C1-phenyl group, making the C3 and C6 positions more accessible for substitution. The reaction at C3 is often a compromise between electronic activation and steric accessibility.

The influence of steric effects is also evident when considering substituents on the phenyl ring of 1-phenylnaphthalene derivatives. Bulky ortho-substituents on the phenyl ring can further increase the steric crowding around the C8 and C2 positions of the naphthalene core, reinforcing the directing effect towards other available positions.

The interplay between electronic and steric effects is summarized in the following table, which illustrates the expected directing influence of various substituents on the regioselectivity of further functionalization of a substituted 1-phenylnaphthalene core.

| Substituent (R) on Phenyl Ring | Electronic Effect | Steric Effect | Predicted Influence on Bromination of Naphthalene Core |

|---|---|---|---|

| -OCH3 (methoxy) at para-position | Strongly activating (electron-donating) | Minimal additional steric effect | Increases overall reactivity; favors substitution at C4 and C5/C8 positions, but steric hindrance at C8 may still limit reaction at that site. |

| -NO2 (nitro) at para-position | Strongly deactivating (electron-withdrawing) | Minimal additional steric effect | Decreases overall reactivity; substitution is less favored. |

| -CH3 (methyl) at ortho-position | Weakly activating (electron-donating) | Significant increase in steric hindrance around C8 and C2 | Directs substitution away from C8 and C2, potentially favoring C3, C6, or C7. |

| -C(CH3)3 (tert-butyl) at para-position | Weakly activating (electron-donating) | Bulky, but distant from the naphthalene core | Minimal impact on the regioselectivity of the naphthalene core compared to a smaller alkyl group. |

The following table presents research findings on the regioselective bromination of 1-substituted naphthalenes, which serves as a model for understanding the synthesis of this compound.

| Starting Material | Brominating Agent and Conditions | Major Product(s) | Observed Regioselectivity and Rationale |

|---|---|---|---|

| 1-Bromonaphthalene | Br2 in dichloromethane (B109758) at -30°C | 1,4-Dibromonaphthalene (90%) | The bromo substituent is deactivating but ortho, para-directing. The C4 (para) position is electronically favored and sterically accessible. researchgate.net |

| 1-Bromonaphthalene | Br2 in CCl4, reflux (77°C), photobromination | 1,5-Dibromonaphthalene (80%) | Under photolytic and high-temperature conditions, a different reaction mechanism likely dominates, favoring substitution at the C5 position of the adjacent ring. researchgate.net |

| Naphthalene | Br2 over KSF clay | 1,4,6-Tribromonaphthalene (66%) and 1,2,4,6-Tetrabromonaphthalene (92% with excess Br2) | The use of a solid acid catalyst can influence the regioselectivity, leading to polysubstitution at specific sites. researchgate.net |

Reactivity and Chemical Transformations of 3 Bromo 1 Phenylnaphthalene

Carbon-Bromine Bond Activation and Derivatization

The C-Br bond in 3-Bromo-1-phenylnaphthalene is the most probable site for initial chemical transformations due to its susceptibility to cleavage and replacement.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Aryl bromides are common substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. It is highly probable that this compound can participate in these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond at the 3-position of the naphthalene (B1677914) ring.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would be expected to yield a 3-alkynyl-1-phenylnaphthalene derivative.

Heck Reaction: Coupling with an alkene under palladium catalysis would likely result in the formation of a new substituted alkene at the 3-position.

Hypothetical Data for Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-1-phenylnaphthalene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-1-phenylnaphthalene |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 3-Alkenyl-1-phenylnaphthalene |

Note: This table is illustrative and based on general principles, as specific experimental data for this compound is not available.

Lithium-Halogen Exchange and Subsequent Electrophilic Trapping

Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in a lithium-halogen exchange. This would generate a highly reactive organolithium intermediate, 3-lithio-1-phenylnaphthalene. This intermediate could then be trapped by a variety of electrophiles to introduce a range of functional groups at the 3-position.

Radical Reactions Involving the C-Br Bond

The C-Br bond in aryl bromides can also undergo homolytic cleavage to form an aryl radical. This can be initiated by radical initiators or photochemically. The resulting 1-phenylnaphthalen-3-yl radical could then participate in various radical-mediated transformations.

Reactions Involving the Phenyl and Naphthalene Moieties

While the C-Br bond is the most reactive site for many transformations, the aromatic rings themselves can also be functionalized, although this would likely require harsher conditions or specific catalytic systems.

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The directing effects of the existing phenyl and bromo substituents would influence the position of further substitution. The phenyl group is generally an activating group, while the bromine is a deactivating but ortho-, para-directing group. Predicting the exact regioselectivity of a second substitution on the naphthalene core would require experimental investigation.

Functionalization at Other Positions of the Naphthalene or Phenyl Rings

Direct functionalization of other positions on the naphthalene or phenyl rings in the presence of the bromine atom would be challenging due to the high reactivity of the C-Br bond. Such transformations would likely require specialized directing groups or catalytic systems to achieve regioselectivity and avoid competing reactions at the brominated position.

Cyclometalation Reactions and Their Impact on Reactivity

Cyclometalation is a pivotal reaction in organometallic chemistry, involving the intramolecular activation of a carbon-hydrogen (C-H) bond by a metal center, leading to the formation of a stable metallacycle. This process transforms a relatively inert C-H bond into a reactive metal-carbon bond, thereby offering a versatile platform for further chemical transformations. For a substrate such as this compound, cyclometalation, particularly with palladium catalysts, opens up pathways to novel molecular architectures and functionalized derivatives.

The reactivity of this compound in cyclometalation reactions is primarily dictated by the directing influence of the 1-phenyl substituent and the electronic effects of the bromo group at the 3-position. The palladium catalyst, typically in the form of palladium(II) acetate (B1210297) or a similar precursor, acts as an electrophile that attacks a C-H bond. st-andrews.ac.uk The formation of a palladacycle intermediate significantly alters the reactivity of the parent molecule, enabling subsequent functionalization at the metalated carbon position.

Two primary pathways for the cyclopalladation of this compound can be envisaged, guided by the regioselectivity of the C-H activation process:

C-H Activation on the Phenyl Ring: The phenyl group at the 1-position of the naphthalene core can act as a directing group, facilitating the activation of one of its ortho C-H bonds. This is a common pathway in the cyclometalation of phenyl-substituted aromatic compounds. The resulting palladacycle would be a five-membered ring, which is thermodynamically favorable. wikipedia.org This mode of activation would lead to a new palladium-carbon bond on the phenyl ring.

C-H Activation on the Naphthalene Core: The peri-position (C8) of the naphthalene ring system is another potential site for C-H activation, directed by the substituent at the 1-position. This would also result in the formation of a stable five-membered palladacycle. The regioselectivity between the phenyl ortho-position and the naphthalene peri-position is influenced by steric and electronic factors, as well as the specific reaction conditions. researchgate.netnih.gov

The presence of the bromine atom at the 3-position of the naphthalene ring is expected to influence the electronic density of the aromatic system, which in turn can affect the rate and regioselectivity of the C-H activation. While direct C-H activation is the focus, the C-Br bond also presents a potential site for oxidative addition by a low-valent palladium species, which could lead to different reaction pathways. However, under conditions typically favoring cyclometalation, C-H activation is often the preferred initial step.

Once the palladacycle is formed, the newly established palladium-carbon bond serves as a handle for a variety of subsequent chemical transformations. These can include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), carbonylation, and amination, allowing for the introduction of a wide range of functional groups at the site of the original C-H bond. wikipedia.org This two-step sequence of cyclometalation followed by functionalization provides a powerful strategy for the selective synthesis of complex, polysubstituted naphthalene derivatives that would be challenging to access through classical methods.

Mechanistic Investigations of Reactions Involving 3 Bromo 1 Phenylnaphthalene

Elucidation of Reaction Pathways and Intermediate Structures

The reactivity of the carbon-bromine bond in 3-Bromo-1-phenylnaphthalene makes it a suitable substrate for a variety of cross-coupling reactions, which are cornerstones of modern organic synthesis. The elucidation of the pathways of these reactions often involves the identification and characterization of transient intermediates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are primary methods for the functionalization of aryl halides. The catalytic cycles of these reactions are characterized by the formation of key organopalladium intermediates.

In the context of a Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, the generally accepted mechanism involves a series of well-defined steps. wikipedia.orgnih.gov For this compound, the catalytic cycle would commence with the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the insertion of the palladium atom into the C-Br bond, forming a square planar palladium(II) intermediate. The next crucial step is transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. rsc.org This is typically facilitated by a base. The final step is reductive elimination , from which the new carbon-carbon bond is formed, yielding the coupled product and regenerating the palladium(0) catalyst to continue the cycle. wikipedia.orgnih.gov

The Heck reaction , which couples the aryl halide with an alkene, follows a different, yet related, catalytic pathway. The cycle also begins with the oxidative addition of this compound to a palladium(0) catalyst. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by a migratory insertion (or carbopalladation) step, where the aryl group is transferred to one of the alkene carbons, and the palladium atom becomes attached to the other. The final step is a β-hydride elimination , which forms the new carbon-carbon double bond in the product and generates a hydridopalladium(II) complex. The catalyst is then regenerated by a base-assisted elimination of HBr.

For C-N bond formation via the Buchwald-Hartwig amination , the initial oxidative addition of this compound to a palladium(0) catalyst is also the first step. wikipedia.orglibretexts.org The resulting arylpalladium(II) bromide complex then undergoes coordination with the amine nucleophile. Subsequent deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final step is reductive elimination , which forges the new carbon-nitrogen bond and regenerates the active palladium(0) catalyst. wikipedia.orglibretexts.org Mechanistic studies have shown that the nature of the ligands on the palladium catalyst plays a crucial role in the efficiency of each of these steps. rsc.org

A summary of the key organometallic intermediates in these transformations is presented in the table below.

| Reaction | Key Organometallic Intermediates |

| Suzuki-Miyaura Coupling | Arylpalladium(II) Halide, Arylpalladium(II) Alkoxide/Hydroxide, Diaryl-palladium(II) Complex |

| Heck Reaction | Arylpalladium(II) Halide, Arylpalladium(II)-Alkene π-Complex, Alkylpalladium(II) Intermediate |

| Buchwald-Hartwig Amination | Arylpalladium(II) Halide, Arylpalladium(II)-Amine Complex, Arylpalladium(II)-Amido Complex |

This table is based on generally accepted mechanisms for these reaction types.

While many transformations of aryl halides are dominated by organometallic pathways, the involvement of radical species cannot be discounted, particularly under certain reaction conditions such as high temperatures or the presence of specific initiators. In the context of arylation reactions, radical mechanisms can offer alternative pathways to C-C bond formation. For instance, theoretical studies on the arylation of enol acetates have highlighted the importance of polar effects in radical addition reactions. chemrxiv.org

The homolytic cleavage of the C-Br bond in this compound would generate a 1-phenylnaphthalen-3-yl radical. This highly reactive intermediate could then participate in various propagation steps, such as addition to an aromatic or olefinic substrate. However, without specific experimental evidence for this compound, the prevalence of such radical pathways in standard cross-coupling reactions remains speculative. It is more likely that radical mechanisms could be at play in fragmentation processes under photolytic or high-temperature conditions.

The formation of carbocations from aryl halides like this compound is generally energetically unfavorable under standard nucleophilic substitution or elimination conditions due to the instability of the resulting aryl cation. However, in the gas phase or under superacidic conditions, the properties of such intermediates can be studied. Computational studies are a valuable tool for investigating the stability of carbocation intermediates. rsc.orgresearchgate.netresearchgate.net

Molecular rearrangements in carbocation intermediates are driven by the formation of a more stable carbocation. beilstein-journals.org For a carbocation generated from this compound, potential rearrangements could involve hydride or phenyl shifts, although such processes are less common in rigid aromatic systems compared to aliphatic carbocations. Theoretical calculations would be necessary to determine the energy barriers for such rearrangements and to predict the relative stabilities of the possible carbocation isomers. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromo-1-phenylnaphthalene at the atomic level. These methods provide a detailed picture of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For aromatic compounds like this compound, DFT calculations, often using functionals such as B3LYP with basis sets like cc-pVTZ, can predict bond lengths, bond angles, and dihedral angles. nist.gov These calculations have been successfully applied to the parent molecule, 1-phenylnaphthalene (B165152), showing good agreement between theoretical and experimental values. nist.gov

Table 1: Representative Calculated Electronic Properties of Phenylnaphthalene Derivatives

| Property | Description | Predicted Value for a Phenylnaphthalene System |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -5.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and electronic stability. | 4.6 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~1.5 D |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Specific values for this compound would require dedicated calculations.

Analysis of Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically. Computational methods can accurately predict the BDE for various bonds within this compound, such as the C-Br bond and the C-C bond connecting the phenyl and naphthalene (B1677914) rings. This information is crucial for understanding the molecule's thermal stability and its propensity to undergo radical reactions.

Reaction energetics involves calculating the change in enthalpy and free energy for a chemical reaction. For this compound, this could involve studying its formation from precursors or its subsequent transformations. These calculations help to determine whether a reaction is thermodynamically favorable.

Modeling of Reaction Mechanisms and Pathways

Theoretical modeling is an indispensable tool for elucidating the complex pathways of chemical reactions involving this compound.

Transition State Analysis and Reaction Coordinate Determination

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. By mapping the potential energy surface of a reaction, computational methods can identify the structure and energy of the transition state. This analysis is vital for determining the activation energy of a reaction, which in turn governs the reaction rate. For instance, in substitution reactions involving the bromine atom, transition state analysis can reveal the detailed mechanism of bond breaking and bond formation.

The reaction coordinate is the path of minimum energy that connects the reactants to the products through the transition state. Determining this coordinate provides a comprehensive understanding of the molecular motions involved in the reaction.

Prediction and Interpretation of Regioselectivity and Stereoselectivity

In many chemical reactions, there are multiple possible sites for a chemical attack or multiple possible spatial arrangements of the products. Regioselectivity refers to the preference for one reaction site over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

For this compound, computational models can predict the regioselectivity of electrophilic or nucleophilic substitution reactions on the aromatic rings. By analyzing the calculated electron densities and the stability of reaction intermediates, it is possible to predict which positions on the naphthalene or phenyl rings are most reactive. For example, the bromination of naphthalene itself shows temperature-dependent regioselectivity, a phenomenon that can be explored computationally. researchgate.netresearchgate.net

Prediction and Interpretation of Spectroscopic Properties for Research Elucidation

Computational chemistry can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming the structure of a molecule. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be compared with experimental results to validate its synthesis and characterization. Theoretical studies on related compounds like 1-bromonaphthalene (B1665260) have demonstrated the utility of DFT in vibrational spectral analysis. sigmaaldrich.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Feature | Interpretation |

| ¹H NMR | Chemical shifts in the aromatic region (7.0-8.5 ppm). | The specific chemical shifts and coupling patterns are influenced by the positions of the phenyl and bromo substituents. |

| ¹³C NMR | Aromatic carbon signals (120-140 ppm). The carbon attached to the bromine atom will show a characteristic shift. | Provides a map of the carbon skeleton of the molecule. |

| IR Spectroscopy | C-H stretching frequencies (~3050 cm⁻¹), C=C aromatic ring stretching (~1600 cm⁻¹), C-Br stretching (~600 cm⁻¹). | Confirms the presence of aromatic rings and the carbon-bromine bond. |

| UV-Vis Spectroscopy | Absorption maxima in the ultraviolet region. | Relates to the electronic transitions within the conjugated π-system of the molecule. |

Note: The spectral data in this table are representative and would need to be confirmed by specific calculations for this compound.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts for Structural Assignment

Computational methods are instrumental in the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex polycyclic aromatic systems like this compound. The standard and most reliable approach involves the use of Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory (e.g., using the B3LYP functional with a basis set like 6-311+G(d,p)). This step ensures that the calculations are performed on the lowest-energy conformation of the molecule. Following optimization, the GIAO method is employed to compute the isotropic magnetic shielding constants for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov

The predicted chemical shifts can then be compared with experimental data. A strong correlation between the calculated and observed values confirms the structural assignment of the molecule. These calculations are particularly valuable for distinguishing between isomers and for assigning signals in crowded regions of the spectrum. For this compound, calculations would predict the distinct chemical shifts for the 11 protons and 16 carbons, accounting for the electronic effects of the bromine substituent and the anisotropic effects arising from the twisted phenylnaphthalene backbone.

Below is an illustrative table of what theoretically calculated NMR chemical shifts for this compound would look like, providing a powerful tool for experimental validation.

| Illustrative Calculated NMR Data for this compound | |

|---|---|

| Nucleus Type | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | 7.20 - 8.20 |

| ¹³C NMR | 120.0 - 141.0 |

Prediction of Ultraviolet-Visible (UV-Vis) Absorption Spectra for Conjugation Studies

The electronic absorption properties of this compound can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for predicting the UV-Vis absorption spectra of conjugated systems by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com

The TD-DFT calculation, typically performed on a previously optimized ground-state geometry, yields a set of vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. sapub.org The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations, which are typically π→π* transitions in aromatic molecules. mdpi.com

These calculations allow for a detailed understanding of how the substitution pattern and the dihedral angle between the phenyl and naphthalene rings affect the extent of π-conjugation and, consequently, the absorption spectrum. For this compound, TD-DFT can predict the λmax values, helping to interpret experimental spectra and understand the electronic structure of the molecule.

The following table presents typical results from a TD-DFT calculation on a phenylnaphthalene system, illustrating the type of data generated for conjugation analysis.

| Representative TD-DFT Calculation Results for a Phenylnaphthalene System | |||

|---|---|---|---|

| Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 4.15 | 299 | 0.45 | HOMO → LUMO |

| 4.68 | 265 | 0.31 | HOMO-1 → LUMO |

| 5.25 | 236 | 0.88 | HOMO → LUMO+1 |

Analysis of Vibrational Frequencies and Infrared (IR) Spectra for Functional Group Characterization

Theoretical vibrational analysis using DFT is a cornerstone of molecular characterization, providing a simulated infrared (IR) spectrum that can be directly compared with experimental results. This analysis is performed by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms on an optimized molecular geometry. Diagonalizing the resulting Hessian matrix yields a set of harmonic vibrational frequencies and their corresponding normal modes. mdpi.com

Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. For this compound, this analysis can identify characteristic frequencies for the C-Br stretch, aromatic C-H stretches, aromatic ring skeletal vibrations (C=C stretching), and out-of-plane C-H bending.

A summary of key vibrational modes and their expected calculated frequencies for this compound is provided below.

| Calculated Vibrational Frequencies for Key Modes in this compound | |

|---|---|

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-H In-Plane Bend | 1300 - 1000 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

| C-Br Stretch | 650 - 550 |

Conformational Analysis and Rotational Barriers within Phenylnaphthalene Systems

The conformational landscape of 1-phenylnaphthalene derivatives is primarily defined by the rotation around the single bond connecting the phenyl and naphthalene rings. Computational chemistry offers a precise method to explore this aspect by calculating the potential energy surface as a function of the dihedral angle (φ) between the two aromatic systems.

The most stable conformation (the global minimum on the potential energy surface) for 1-phenylnaphthalene is non-planar, with a calculated dihedral angle of approximately 58-60°. researchgate.net This twisted arrangement represents a balance between two opposing factors: the stabilizing effect of π-conjugation, which favors a planar structure (φ = 0°), and the destabilizing steric repulsion between the ortho-hydrogens on the phenyl ring and the hydrogen at the 8-position of the naphthalene ring, which is minimized in a perpendicular conformation (φ = 90°).

Computational methods can determine the energy barriers for rotation through these planar and perpendicular states, which are transition states on the conformational pathway. For the parent 1-phenylnaphthalene, the barrier to rotation through the planar conformation is higher than the barrier for rotation through the perpendicular one due to significant steric clash. biomedres.us In this compound, the bromine atom is not expected to introduce significant additional steric hindrance to this rotation, so its conformational profile and rotational barriers would be very similar to the unsubstituted parent compound. This type of analysis is crucial for understanding the molecule's shape, flexibility, and how its conformation might influence its physical and chemical properties.

The table below summarizes key conformational data for the parent 1-phenylnaphthalene system, which serves as a model for this compound.

| Calculated Conformational Data for 1-Phenylnaphthalene | |

|---|---|

| Parameter | Calculated Value |

| Equilibrium Dihedral Angle (φ) | ~58° researchgate.net |

| Rotational Barrier (at φ = 0°) | ~6.0 kJ/mol biomedres.us |

| Rotational Barrier (at φ = 90°) | ~6.5 kJ/mol biomedres.us |

Advanced Applications and Future Research Directions in Organic Synthesis and Materials Science

3-Bromo-1-phenylnaphthalene as a Versatile Synthetic Intermediate

The strategic placement of a bromine atom on the 1-phenylnaphthalene (B165152) core renders this compound an exceptionally versatile building block in organic synthesis. The carbon-bromine bond serves as a reactive handle for a variety of cross-coupling reactions, allowing for the programmed introduction of new substituents and the extension of the π-conjugated system. This capability is fundamental to its role as an intermediate in the creation of larger, more complex molecules with tailored properties.

Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons, composed of multiple fused aromatic rings, are significant not only as subjects of fundamental chemical research but also as components of advanced materials and as environmental species. wikipedia.orgfrontiersin.org The synthesis of complex and often non-planar PAHs requires robust and selective chemical methods. This compound is an ideal precursor for such syntheses, primarily through palladium-catalyzed cross-coupling reactions. atomfair.com

By reacting this compound with various organometallic reagents (e.g., boronic acids in Suzuki coupling or organostannanes in Stille coupling), chemists can forge new carbon-carbon bonds at the 3-position of the naphthalene (B1677914) ring. This allows for the systematic construction of larger aromatic systems. For instance, coupling with another aryl group can lead to terphenyl-naphthalene hybrids, which can then undergo intramolecular cyclization reactions to form larger, rigid PAH structures. Research has demonstrated that phenyl-addition/dehydrocyclization (PAC) pathways are effective at high temperatures for creating complex PAHs like triphenylene (B110318) and fluoranthene (B47539) from phenyl-naphthalene systems. escholarship.orgnih.govosti.gov The bromo-substituent on the phenylnaphthalene core provides a specific site for initiating such synthetic sequences under more controlled, non-pyrolytic conditions.

Table 1: Examples of PAH Formation Pathways

| Precursor Fragment | Reaction Type | Resulting Complex PAH | Significance |

|---|---|---|---|

| Phenyl radical + Naphthalene | Phenyl-Addition/Dehydrocyclization (PAC) | Fluoranthene | Model for high-temperature PAH formation escholarship.org |

| Phenyl radical + Biphenyl | Phenyl-Addition/Dehydrocyclization (PAC) | Triphenylene | Difficult to synthesize via traditional pathways nih.gov |

| Bromo-naphthalene scaffold + Arylboronic acid | Suzuki Coupling | Aryl-substituted naphthalenes | Building blocks for larger, defined PAHs nih.gov |

Building Block for Functional Organic Materials

The utility of this compound extends beyond the synthesis of simple hydrocarbons to the creation of functional organic materials with specific electronic, optical, or thermal properties.

Optoelectronic Materials: The 1-phenylnaphthalene core is a chromophore that can be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs) and organic semiconductors. atomfair.com The bromine atom allows for the attachment of various functional groups that can tune the material's properties, such as its emission color, charge transport capability, and thermal stability. For example, coupling reactions can introduce electron-donating or electron-withdrawing groups to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The sterically hindered structure of some phenylnaphthalenes is known to facilitate studies on π-conjugation extension, a key aspect of developing new optoelectronic materials. atomfair.com Isomers like 1-bromo-8-phenylnaphthalene (B3082296) are noted for their use in creating blue light-emitting materials, which benefit from the high thermal stability imparted by the naphthalene and phenyl structures. arborpharmchem.com

Heat Transfer Fluids: Phenylnaphthalenes have been investigated as high-temperature heat transfer fluids, particularly for applications like concentrating solar power (CSP). ornl.govornl.gov These applications require fluids that are liquid over a wide temperature range, have low vapor pressure, and exhibit high thermal stability. While 1-phenylnaphthalene itself has shown promise, studies indicate it can undergo isomerization at temperatures around 450°C. unt.eduresearchgate.net this compound can serve as a starting point for synthesizing derivatives with improved stability or other desirable properties. The bromine atom allows for the introduction of substituents that might inhibit isomerization or enhance other thermophysical characteristics.

Methodological Advancements in Naphthalene Chemistry

The increasing demand for complex naphthalene-based molecules has driven significant innovation in synthetic methodologies. Key areas of focus include the development of more environmentally friendly processes and the discovery of highly efficient and selective catalytic systems.

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

In line with the principles of green chemistry, recent research has focused on making the synthesis and modification of naphthalene derivatives more sustainable. researchgate.net This involves reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

For the synthesis of the phenylnaphthalene skeleton itself, innovative methods are replacing traditional protocols. For example, the use of recyclable Brønsted acidic ionic liquids like [HNMP]⁺HSO₄⁻ has been reported for the efficient synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org This ionic liquid acts as both the catalyst and the solvent, simplifying the process and allowing for its reuse over multiple cycles. Other approaches have employed nanozeolites as reusable catalysts for Friedel-Crafts type reactions and subsequent cyclizations, which can be enhanced using energy-efficient microwave irradiation. researchgate.net These green tactics offer higher yields, shorter reaction times, and a significant reduction in environmental impact compared to conventional methods that use stoichiometric amounts of strong acids. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The derivatization of this compound heavily relies on catalytic cross-coupling reactions. The exploration of novel catalytic systems is crucial for improving the efficiency, selectivity, and scope of these transformations. Palladium-based catalysts are the most widely used and studied for this purpose. nih.govmdpi.com

The choice of ligand coordinated to the palladium center is critical in determining the catalyst's activity and selectivity. A variety of phosphine (B1218219) ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), have been shown to be effective in promoting the coupling of aryl bromides. semanticscholar.org Research continues to focus on developing new generations of ligands and catalysts that can:

Operate at very low catalyst loadings (as low as 0.1 mol%), which improves the atom economy and reduces costs. researchgate.net

Function effectively at lower temperatures, reducing energy consumption.

Exhibit high selectivity for specific products, minimizing the formation of unwanted byproducts.

Tolerate a wide range of functional groups on the coupling partners, expanding the synthetic possibilities.

The development of these advanced catalytic systems is essential for unlocking the full potential of this compound as a versatile intermediate in the synthesis of next-generation materials. rwth-aachen.de

Table 2: Catalytic Systems for Cross-Coupling of Aryl Bromides

| Catalyst System | Reaction Type | Key Features | Application |

|---|---|---|---|

| Pd(OAc)₂ / DPPE | Suzuki-Miyaura Coupling | High efficiency for C-C bond formation | Synthesis of biaryls and complex PAHs semanticscholar.org |

| Pd₂(dba)₃ / TFP | Sonogashira Coupling | Selective formation of C-C triple bonds | Introduction of alkynyl groups semanticscholar.org |

| Palladium complexes | General Cross-Coupling | Enables diverse library synthesis | Functional materials, medicinal chemistry nih.gov |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 120–140 ppm) to confirm substitution patterns. Coupling constants distinguish ortho/meta/para positions .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 283 (M⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Cross-validation : Compare data with NIST Standard Reference Databases to resolve ambiguities .

What experimental strategies mitigate genotoxicity risks associated with this compound during synthesis?

Advanced Research Focus

Genotoxicity may arise from metabolic activation forming reactive intermediates (e.g., epoxides). Mitigation strategies include:

- In silico screening : Use QSAR models to predict mutagenicity .

- Metabolic inhibition : Co-administer cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in vitro to block bioactivation pathways .

- Ames test compliance : Validate using Salmonella TA98/TA100 strains with S9 metabolic activation .

How can contradictions in reported toxicity data for this compound be resolved?

Advanced Research Focus

Discrepancies often stem from study design variability. Critical steps:

- Risk of bias assessment : Evaluate randomization, dose allocation, and outcome reporting using standardized tools (e.g., Table C-7 for animal studies) .

- Retrospective analysis : Reanalyze raw data from cohort studies to identify confounding factors (e.g., coexposure to polycyclic aromatic hydrocarbons) .

- Dose-response modeling : Apply benchmark dose (BMD) methods to harmonize NOAEL/LOAEL thresholds across studies .

What methodologies assess the environmental partitioning and degradation of this compound?

Q. Advanced Research Focus

- Partition coefficients : Measure log Kow (octanol-water) to predict bioaccumulation. Values >3 indicate high lipid affinity .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; monitor via HPLC for biphenyl derivative formation .

- Sediment adsorption : Use batch equilibrium tests with organic-rich soils (e.g., 5% TOC) to quantify Kd values .

How are in vitro and in vivo models used to study the mechanistic toxicology of this compound?

Q. Advanced Research Focus

- In vitro : Human hepatoma (HepG2) cells assess CYP450-mediated metabolism; measure DNA adducts via ³²P-postlabeling .

- In vivo : Rodent models (rats/mice) evaluate hepatic/renal toxicity through histopathology and serum biomarkers (ALT, BUN) .

- Omics integration : Transcriptomic profiling (RNA-seq) identifies dysregulated pathways (e.g., Nrf2/ARE signaling) .

What advanced analytical techniques improve detection limits for trace this compound in environmental samples?

Q. Advanced Research Focus

- GC-MS/MS : Use electron ionization (70 eV) with selective ion monitoring (SIM) for parts-per-trillion (ppt) sensitivity .

- SPME (Solid-Phase Microextraction) : Polar fiber coatings (e.g., PDMS/DVB) enhance extraction efficiency from aqueous matrices .

- HRMS (High-Resolution MS) : Orbitrap or Q-TOF instruments resolve isotopic clusters and confirm molecular formulas (Δ < 5 ppm) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.